{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Overview
Description
{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a chlorophenyl group attached to the triazole ring, which is further connected to a thioacetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multiple steps One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors The chlorophenyl group is introduced via electrophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetic acid moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicine, this compound is being studied for its potential therapeutic effects. It has been explored for its anti-inflammatory and anticancer properties, with ongoing research to understand its efficacy and safety in clinical settings.
Industry
Industrially, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with the growth of unwanted plants and pathogens.
Mechanism of Action
The mechanism of action of {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to the selective killing of cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds share the chlorophenyl group and have shown antiviral activity.
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives: These derivatives are structurally similar and have been studied for their antiparasitic activity.
Uniqueness
What sets {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid apart is its combination of the triazole ring with the thioacetic acid moiety, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-2-1-3-8(4-7)14-6-12-13-10(14)17-5-9(15)16/h1-4,6H,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHLYSDTLRDXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NN=C2SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496263 | |
Record name | {[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66297-69-6 | |
Record name | {[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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